molecular formula C8H10ClNO2S B13991537 4-(2-Chloroethylsulfonyl)aniline CAS No. 20171-19-1

4-(2-Chloroethylsulfonyl)aniline

Cat. No.: B13991537
CAS No.: 20171-19-1
M. Wt: 219.69 g/mol
InChI Key: DZOKLJWXKPFVNX-UHFFFAOYSA-N
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Description

4-(2-Chloroethylsulfonyl)aniline is an organic compound with the molecular formula C8H10ClNO2S It is a derivative of aniline, where the aniline ring is substituted with a 2-chloroethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethylsulfonyl)aniline typically involves the reaction of aniline with 2-chloroethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

Scientific Research Applications

4-(2-Chloroethylsulfonyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloroethylsulfonyl)aniline involves its ability to act as an electrophile due to the presence of the chloroethylsulfonyl group. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. The molecular targets include amino groups in proteins and nucleic acids, leading to modifications that can alter their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroethylsulfonyl)aniline is unique due to the combination of the chloroethyl and sulfonyl groups attached to the aniline ring. This unique structure imparts specific reactivity and properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

4-(2-chloroethylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOKLJWXKPFVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308206
Record name 4-(2-chloroethylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20171-19-1
Record name NSC202698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-chloroethylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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